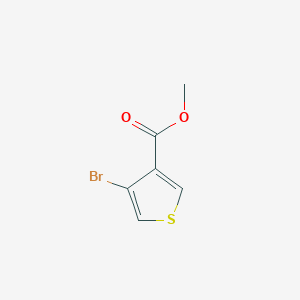

Methyl 4-bromothiophene-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCCIFVTOUKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542002 | |

| Record name | Methyl 4-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78071-37-1 | |

| Record name | Methyl 4-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-bromothiophene-3-carboxylate, a valuable building block in the development of advanced materials and pharmaceuticals. This document details a reliable and regioselective two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-bromothiophene-3-carboxylic acid, followed by its esterification. The protocols provided are based on established chemical literature, ensuring reproducibility for research and development applications.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the regioselective synthesis of 4-bromothiophene-3-carboxylic acid from a commercially available precursor, 3,4-dibromothiophene. This is followed by the esterification of the carboxylic acid to yield the final methyl ester product. This pathway is favored due to its high regioselectivity, avoiding the formation of isomeric impurities that can arise from direct bromination of 3-thiophenecarboxylic acid.

An In-depth Technical Guide to the Synthesis of Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-bromothiophene-3-carboxylate, a key building block in the development of advanced materials and pharmaceuticals. This document details two primary synthetic routes, including experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Overview of Synthetic Pathways

This compound can be efficiently synthesized through a two-step process. The primary route involves the preparation of the key intermediate, 4-bromothiophene-3-carboxylic acid, followed by its esterification. An alternative, more direct synthesis of the carboxylic acid intermediate starts from the readily available 3-thiophenecarboxylic acid, though selective bromination at the 4-position is a critical consideration.

The most reliably documented pathway commences with 3,4-dibromothiophene, which undergoes selective monolithiation and subsequent carboxylation to yield 4-bromothiophene-3-carboxylic acid. This intermediate is then esterified to produce the final product, this compound.

Synthesis of 4-bromothiophene-3-carboxylic acid from 3,4-dibromothiophene

This method relies on the selective reaction of one bromine atom in the starting material, 3,4-dibromothiophene, followed by the introduction of a carboxylic acid group.

Experimental Protocol:

A solution of 3,4-dibromothiophene (10 g, 41.3 mmol) in 50 ml of diethyl ether is cooled to -78 °C under a nitrogen atmosphere. To this solution, a 1.6 M solution of n-butyllithium in hexanes (28.4 ml) is added dropwise over 10 minutes, maintaining the temperature at -78 °C. The resulting mixture is stirred at this temperature for an additional 10 minutes. Subsequently, an excess of freshly powdered dry ice (carbon dioxide, >50 g) is added to the reaction mixture. After stirring at -78 °C for 1 hour, the reaction is quenched by the addition of 1 M sodium hydroxide (30 ml) diluted with 100 ml of water. The mixture is allowed to warm to room temperature. The aqueous and ether phases are separated, and the ether layer is extracted with 1 N sodium hydroxide (25 ml). The combined aqueous phases are then acidified with 1 N hydrochloric acid (100 ml), leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried in a vacuum oven to yield 4-bromothiophene-3-carboxylic acid as a white solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,4-dibromothiophene | [1] |

| Reagents | n-butyllithium, Carbon Dioxide | [1] |

| Solvent | Diethyl Ether | [1] |

| Reaction Temperature | -78 °C | [1] |

| Yield | 5.8 g (68%) | [1] |

| Melting Point | 158-163 °C | [2] |

Synthesis of this compound via Fischer-Speier Esterification

The conversion of 4-bromothiophene-3-carboxylic acid to its methyl ester is typically achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol.[3][4][5][6][7]

Experimental Protocol:

In a round-bottom flask, 4-bromothiophene-3-carboxylic acid (e.g., 1.0 equivalent) is dissolved in an excess of methanol (which also serves as the solvent). A catalytic amount of concentrated sulfuric acid (e.g., 0.1 to 3.0 equivalents) is carefully added to the solution.[5][8] The reaction mixture is then heated to reflux and maintained at this temperature for a period ranging from a few hours to overnight, with reaction progress monitored by a suitable technique such as thin-layer chromatography.[5]

Upon completion, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by crystallization or column chromatography if necessary.[5]

Quantitative Data for a General Fischer-Speier Esterification:

| Parameter | Value | Reference |

| Starting Material | Carboxylic Acid | [5] |

| Reagents | Methanol, Sulfuric Acid | [5][8] |

| Reaction Condition | Reflux | [5] |

| Work-up | Extraction and washing | [5] |

| Purification | Crystallization or Chromatography | [5] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Overall workflow for the synthesis of this compound.

Caption: Reaction scheme for this compound synthesis.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. reddit.com [reddit.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromothiophene-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, focusing on the selection of starting materials and detailed experimental methodologies. The two principal pathways discussed are the direct esterification of 4-bromothiophene-3-carboxylic acid and the carboxylation of 3-bromothiophene followed by esterification. This document offers detailed experimental protocols, quantitative data, and visual diagrams to assist researchers in the efficient synthesis of this versatile building block.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Specifically, functionalized thiophenes such as this compound serve as crucial precursors for the development of novel therapeutic agents and organic electronic materials. The strategic placement of the bromo and carboxylate functionalities allows for diverse downstream chemical modifications, making efficient and scalable synthetic routes to this compound highly valuable. This guide will explore the most common and practical starting materials and provide detailed procedures for their conversion to the target molecule.

Synthetic Pathways and Starting Materials

There are two primary and strategically different approaches for the synthesis of this compound, each starting from a commercially available precursor.

Pathway A: Esterification of 4-Bromothiophene-3-carboxylic Acid

This is the most direct and commonly employed method. It involves the esterification of the corresponding carboxylic acid with methanol.

Pathway B: Carboxylation of 3-Bromothiophene

This pathway involves the introduction of the carboxyl group onto the thiophene ring, followed by esterification. This route is advantageous when 3-bromothiophene is a more readily available or cost-effective starting material.

A logical workflow for selecting a synthetic route is presented below.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Pathway A: Fischer Esterification of 4-Bromothiophene-3-carboxylic Acid

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[1][2][3][4]

Reaction Scheme:

Caption: Fischer esterification of 4-bromothiophene-3-carboxylic acid.

Detailed Protocol:

-

To a solution of 4-bromothiophene-3-carboxylic acid (1.0 eq) in methanol (5-10 mL per gram of carboxylic acid), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Bromothiophene-3-carboxylic acid | [5][6][7][8] |

| Reagents | Methanol, Sulfuric Acid (catalytic) | [3] |

| Reaction Time | 2-4 hours | General Protocol |

| Typical Yield | >90% | [3] |

| Purity | >97% (after purification) | [5] |

Pathway B: Synthesis from 3-Bromothiophene

This pathway involves two key steps: regioselective carboxylation of 3-bromothiophene at the 4-position, followed by esterification of the resulting carboxylic acid as described in Pathway A.

The carboxylation is typically achieved through lithiation of 3-bromothiophene followed by quenching with carbon dioxide (dry ice). The regioselectivity of the lithiation is a critical factor.

Reaction Scheme:

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. athabascau.ca [athabascau.ca]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. 16694-17-0|4-Bromothiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 4-Bromo-3-thiophenecarboxylic acid 97 16694-17-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromothiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a crucial building block in the fields of materials science and pharmaceutical development. Its thiophene core, substituted with both a bromine atom and a methyl ester group, provides two reactive sites for further chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules, including conductive polymers for Organic Light-Emitting Diodes (OLEDs) and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a solid at room temperature. The following table summarizes its key physical and chemical properties. While some data is derived from predictions, it offers valuable insights for experimental design.

| Property | Value | Source |

| CAS Number | 78071-37-1 | [1] |

| Molecular Formula | C₆H₅BrO₂S | [2] |

| Molecular Weight | 221.07 g/mol | [2] |

| Boiling Point | 244.4 ± 20.0 °C (Predicted) | [2] |

| Density | 1.662 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥ 95% | [2] |

| Appearance | Solid | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, commonly involving the bromination of a thiophene precursor followed by esterification, or vice versa. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromothiophene-3-carboxylic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of 4-bromothiophene-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure product.[4]

Spectroscopic Analysis

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve a small amount of the purified compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra at room temperature.

Expected Spectral Data:

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the thiophene ring, and a singlet in the aliphatic region for the methyl ester protons.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon of the ester, the four carbons of the thiophene ring (two of which are quaternary), and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., KBr) or as a KBr pellet.

Expected Absorption Bands:

-

C=O stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl group of the ester.[5]

-

C-O stretch: An absorption band for the C-O single bond of the ester is expected around 1200-1300 cm⁻¹.[5]

-

C-H stretch (aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) may be observed for the carbon-bromine bond.

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrumentation: A mass spectrometer, for example, using electron ionization (EI) or electrospray ionization (ESI).

-

Sample Preparation: Introduce a dilute solution of the compound into the mass spectrometer.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 221 and 223 in a roughly 1:1 ratio due to the isotopic abundance of bromine-79 and bromine-81).

-

Major Fragments: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire methoxycarbonyl group (-COOCH₃, M-59).[6]

Reactivity and Applications

This compound is a versatile intermediate due to its two distinct reactive sites. The bromine atom is susceptible to substitution reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7] This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the thiophene ring. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.

This reactivity makes it a valuable precursor in the synthesis of:

-

Conductive Polymers for OLEDs: The ability to participate in cross-coupling reactions allows for the creation of extended π-conjugated systems, which are essential for the charge-transporting and light-emitting layers in OLED devices.[8]

-

Pharmaceuticals: The thiophene scaffold is present in numerous biologically active molecules. The functional handles on this compound provide a platform for the synthesis of novel drug candidates.[8]

Visualizing Synthetic Pathways

The following diagrams illustrate the role of this compound in synthetic organic chemistry.

Caption: A workflow for the synthesis of this compound.

Caption: Role as an electrophile in Suzuki-Miyaura cross-coupling reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. China this compound CAS: 78071-37-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. Methyl 4-bromo-3-methylthiophene-2-carboxylate [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

Spectroscopic Characterization of Methyl 4-bromothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for methyl 4-bromothiophene-3-carboxylate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of closely related structural isomers and foundational spectroscopic principles. Furthermore, it outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.8 | Doublet | 1H | Thiophene H-2 |

| ~ 7.2 - 7.5 | Doublet | 1H | Thiophene H-5 |

| ~ 3.8 - 3.9 | Singlet | 3H | O-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | C=O (Ester) |

| ~ 130 - 135 | Thiophene C-3 |

| ~ 125 - 130 | Thiophene C-5 |

| ~ 120 - 125 | Thiophene C-2 |

| ~ 110 - 115 | Thiophene C-4 (bearing Br) |

| ~ 50 - 55 | O-CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~ 1730 - 1715 | Strong | C=O stretch (Ester) |

| ~ 1550 - 1450 | Medium to Strong | C=C stretch (Thiophene ring) |

| ~ 1300 - 1200 | Strong | C-O stretch (Ester) |

| ~ 800 - 700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 220/222 | Molecular ion (M⁺) peak, showing characteristic isotopic pattern for one bromine atom. |

| 189/191 | Fragment ion corresponding to the loss of a methoxy group (-OCH₃). |

| 161/163 | Fragment ion corresponding to the loss of a carboxyl group (-COOCH₃). |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.[1]

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution depth in the NMR tube should be between 4.0 and 5.0 cm.[1]

-

Cap the NMR tube securely to prevent solvent evaporation.[1]

-

-

Instrumental Analysis :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution.[1]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[1]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Place a small amount of the solid sample (a few milligrams) into a clean vial or onto a watch glass.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[3]

-

Using a pipette, deposit a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

-

-

Instrumental Analysis :

-

Place the salt plate with the prepared sample into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental absorptions.

-

Acquire the spectrum of the sample.

-

The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI) :

-

Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).[4]

-

From the stock solution, prepare a dilute solution by taking 100 µL and diluting it with 1 mL of an appropriate solvent mixture (e.g., methanol/water).[4]

-

Ensure there is no precipitate; if necessary, filter the solution.[4]

-

Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.[4]

-

-

Instrumental Analysis :

-

The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.[5]

-

The molecules are ionized in the source (e.g., ESI).[5]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[6][7]

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel organic compound.

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. fiveable.me [fiveable.me]

In-Depth Technical Guide: Methyl 4-bromothiophene-3-carboxylate (CAS 78071-37-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromothiophene-3-carboxylate, identified by CAS number 78071-37-1, is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, compiled from available scientific and technical sources.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78071-37-1 | N/A |

| Molecular Formula | C₆H₅BrO₂S | |

| Molecular Weight | 221.07 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 244.4 ± 20.0 °C (Predicted) | N/A |

| Purity | ≥ 97% (Commercially available) | N/A |

Synthesis and Purification

Postulated Synthesis Workflow

A potential two-step synthesis is outlined below. This is a generalized protocol and would require optimization for specific laboratory conditions.

Caption: Postulated two-step synthesis of this compound.

Experimental Protocols (Generalized)

Step 1: Synthesis of 4-Bromothiophene-3-carboxylic acid (Precursor)

This procedure is adapted from established methods for the bromination of thiophene derivatives.

-

Materials: Thiophene-3-carboxylic acid, Bromine, Glacial Acetic Acid.

-

Procedure:

-

Dissolve thiophene-3-carboxylic acid in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-bromothiophene-3-carboxylic acid.

-

Step 2: Esterification to this compound

This protocol is based on the Fischer esterification method.

-

Materials: 4-Bromothiophene-3-carboxylic acid, Methanol (anhydrous), Concentrated Sulfuric Acid (catalyst).

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromothiophene-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification

The crude product from the esterification step can be purified by the following methods:

-

Recrystallization: The choice of solvent will depend on the solubility of the compound and impurities. Common solvents for recrystallization of esters include ethanol, methanol, or mixtures of hexane and ethyl acetate.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Data (Predicted and Analogous Compounds)

While specific spectra for CAS 78071-37-1 are not widely published, the expected spectral characteristics can be inferred from the analysis of similar bromothiophene carboxylate compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm. - Two doublets in the aromatic region (7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. The coupling constants would be characteristic of adjacent protons on a thiophene ring. |

| ¹³C NMR | - A signal for the methyl ester carbon around 50-55 ppm. - A signal for the carbonyl carbon of the ester around 160-170 ppm. - Signals for the four carbons of the thiophene ring in the aromatic region (110-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. - C-O stretching bands for the ester group in the 1100-1300 cm⁻¹ region. - C-H stretching bands for the aromatic protons around 3100 cm⁻¹. - C-Br stretching vibration at lower frequencies. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.07 g/mol ). - A characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. |

Biological Activity and Applications

Currently, there is a notable lack of publicly available data on the biological activity of this compound. No studies detailing its mechanism of action, involvement in specific signaling pathways, or its effects in biological assays have been identified in the searched literature.

However, the thiophene nucleus is a well-known privileged scaffold in medicinal chemistry. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Antimicrobial

-

Anti-inflammatory

-

Anticancer

-

Antiviral

-

Central Nervous System activity

Given its structure as a functionalized bromothiophene, this compound could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research and screening are required to elucidate any intrinsic biological activity of this compound.

Conclusion

This compound is a readily accessible chemical entity with well-defined physicochemical properties. While detailed experimental protocols for its synthesis are not explicitly documented, established organic chemistry methodologies provide a clear pathway for its preparation. The primary gap in the current knowledge base is the absence of data regarding its biological activity and potential applications in drug discovery and development. This presents an opportunity for researchers to explore the bioactivity of this compound and its derivatives, potentially uncovering novel therapeutic agents. The information provided in this guide serves as a foundational resource for scientists interested in working with this compound.

physical and chemical properties of Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromothiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its thiophene core, substituted with both a bromine atom and a methyl carboxylate group, offers multiple reaction sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and potential applications in research and drug development. Thiophene derivatives, in general, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the target molecule are limited. Therefore, predicted data from computational models are also included and are clearly indicated.

Table 1: Physical and Chemical Identifiers of this compound

| Identifier | Value | Reference |

| CAS Number | 78071-37-1 | [1] |

| Molecular Formula | C₆H₅BrO₂S | [1][2] |

| Molecular Weight | 221.07 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-thiophene-3-carboxylic acid methyl ester | [1] |

| InChI | InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | [2] |

| InChIKey | MNOCCIFVTOUKEG-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=CSC=C1Br | [2] |

Table 2: Experimental and Predicted Physical Properties of this compound

| Property | Value | Data Type | Reference |

| Melting Point | Data not available | - | |

| Boiling Point | 244.4 ± 20.0 °C | Predicted | |

| Density | 1.662 ± 0.06 g/cm³ | Predicted | |

| Solubility | Data not available | - | |

| XlogP | 2.1 | Predicted | [2] |

| Storage | Sealed in a dry place at room temperature. | - | [1] |

Spectral Data

-

¹H NMR Spectrum: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring, and a singlet in the aliphatic region for the methyl ester protons.

-

¹³C NMR Spectrum: The carbon NMR spectrum will show signals for the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

-

Infrared (IR) Spectrum: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Bands corresponding to C-H, C-S, and C-Br stretching and bending vibrations are also anticipated.

-

Mass Spectrum: The mass spectrum will show the molecular ion peak and isotopic peaks characteristic of a bromine-containing compound.

Synthesis and Reactivity

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 3-thiophenecarboxylic acid.

Experimental Protocol: Synthesis of 4-Bromo-3-thiophenecarboxylic Acid

A solution of bromine in glacial acetic acid is added dropwise to a solution of 3-thiophenecarboxylic acid in glacial acetic acid. The reaction mixture is stirred at room temperature. After completion, the mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield 4-bromo-3-thiophenecarboxylic acid.

Experimental Protocol: Fischer Esterification to this compound

4-Bromo-3-thiophenecarboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified, typically by column chromatography, to afford this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the bromine substituent on the thiophene ring, making it a suitable substrate for various palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: The bromine atom can be readily displaced in a Suzuki coupling reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing more complex aryl-substituted thiophene derivatives.

-

Heck Coupling: this compound can also participate in Heck coupling reactions with various alkenes. This palladium-catalyzed reaction results in the formation of a new carbon-carbon bond between the thiophene ring and the alkene, leading to vinyl-substituted thiophenes.

Potential Applications in Drug Development

While specific biological studies on this compound are limited, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene-containing compounds have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Numerous thiophene derivatives have been synthesized and evaluated for their potential as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: The thiophene nucleus is also present in several compounds with antibacterial and antifungal properties.

The presence of a reactive bromine handle and a modifiable ester group makes this compound an attractive starting material for the synthesis of novel thiophene derivatives for biological screening and drug discovery programs.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for the development of novel materials and pharmaceuticals. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, its predicted properties and the known reactivity of related compounds provide a solid foundation for its use in research. Further investigation into its physical, chemical, and biological properties is warranted to fully explore its potential in various scientific disciplines.

References

An In-depth Technical Guide to Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-bromothiophene-3-carboxylate, a key heterocyclic building block in organic synthesis. The document details its chemical identity, including its IUPAC name and structure, and summarizes its physical and chemical properties. A detailed experimental protocol for its synthesis via the esterification of 4-bromothiophene-3-carboxylic acid is provided, alongside a logical workflow diagram. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who utilize substituted thiophenes in their work.

Chemical Identity and Structure

This compound is a substituted thiophene derivative that serves as a versatile intermediate in the synthesis of more complex molecules.

-

IUPAC Name: this compound

-

CAS Number: 78071-37-1

-

Molecular Formula: C₆H₅BrO₂S

-

Molecular Weight: 221.07 g/mol

-

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Solid |

| Boiling Point | 244.4 ± 20.0 °C (Predicted) |

| Density | 1.662 ± 0.06 g/cm³ (Predicted) |

| Purity | Typically ≥95% |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Synthesis

The most common and direct route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-bromothiophene-3-carboxylic acid.

Synthesis Pathway

The synthesis involves a two-step process starting from 3-thiophenecarboxylic acid: bromination to yield 4-bromothiophene-3-carboxylic acid, followed by esterification to the final product.

Experimental Protocols

This protocol describes a standard Fischer esterification method to convert 4-bromothiophene-3-carboxylic acid to its methyl ester.

Materials:

-

4-bromothiophene-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiophene-3-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for this compound were not found in the search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring, and a singlet in the upfield region corresponding to the methyl ester protons.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon of the ester, the four carbons of the thiophene ring (two of which will be quaternary and two attached to a proton), and the methyl carbon of the ester. The carbon attached to the bromine atom will be significantly shifted.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a variety of target molecules in several key areas:

-

Pharmaceuticals: The thiophene scaffold is a common motif in many biologically active compounds. This intermediate can be used to introduce a substituted thiophene ring into potential drug candidates.

-

Organic Electronics: Thiophene-based polymers are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can serve as a monomer or a precursor to monomers for the synthesis of these advanced materials.

-

Fine Chemicals: It is a useful intermediate for the synthesis of other fine chemicals and research compounds where a 4-bromo-3-carbomethoxythiophene unit is required.

Conclusion

This compound is a key synthetic intermediate with significant potential in various fields of chemical research and development. This guide has provided essential information on its identity, properties, and a detailed protocol for its synthesis. The provided information aims to facilitate its use and application by researchers and professionals in their respective domains.

Methyl 4-bromothiophene-3-carboxylate: A Technical Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 4-bromothiophene-3-carboxylate, a valuable building block in organic synthesis and medicinal chemistry. The document details its commercial availability, physicochemical properties, potential synthetic routes, and its applications in the development of novel therapeutics.

Commercial Availability and Physicochemical Properties

This compound is commercially available from various chemical suppliers. The compound, with CAS number 78071-37-1, is typically offered in research-grade purities. Its precursor, 4-Bromothiophene-3-carboxylic acid (CAS: 16694-17-0), is also readily available for in-house synthesis of the methyl ester.[1][2][3][4]

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 78071-37-1 | [5] |

| Molecular Formula | C₆H₅BrO₂S | [5] |

| Molecular Weight | 221.07 g/mol | [5] |

| Purity | ≥95% (typical) | [5] |

| Appearance | Not specified (likely a solid) | |

| Predicted Boiling Point | 244.4 ± 20.0 °C |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound via Steglich Esterification

This protocol is adapted from a standard Steglich esterification procedure.[6][7]

Materials:

-

4-Bromothiophene-3-carboxylic acid

-

Methanol (anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromothiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq).

-

Add an excess of anhydrous methanol (3-5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented, its structural motifs are prevalent in compounds with significant pharmacological properties. Thiophene-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[8]

Derivatives of bromothiophenes are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[3][9] The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Role as a Scaffold in Kinase Inhibitor Design

Protein kinases are critical targets in oncology and inflammation research.[10][11] The thiophene core can serve as a bioisostere for other aromatic systems, and the substituent at the 4-position (introduced via the bromine) can be tailored to target specific residues in the kinase active site.

Potential in GPCR Modulator Synthesis

GPCRs represent a large family of drug targets. Thiophene-based compounds have been investigated as allosteric modulators of GPCRs, such as the GABAB receptor.[12] this compound provides a platform for the synthesis of novel ligands that can modulate the activity of these important receptors.

Conclusion

This compound is a commercially accessible and versatile building block with significant potential in the fields of organic synthesis and medicinal chemistry. Its utility as a scaffold for the development of kinase inhibitors and GPCR modulators makes it a valuable tool for researchers engaged in drug discovery. The synthetic protocols and conceptual workflows provided in this guide offer a starting point for the effective utilization of this compound in the laboratory. Further investigation into the specific biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. 16694-17-0|4-Bromothiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Methyl 4-bromo-3-methylthiophene-2-carboxylate | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digibug.ugr.es [digibug.ugr.es]

- 11. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of methyl 4-bromothiophene-3-carboxylate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-arylthiophene-3-carboxylate derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, enabling the formation of a carbon-carbon bond.[1][2][3] For this compound, this reaction facilitates the introduction of diverse aryl groups at the 4-position of the thiophene ring. The electron-withdrawing nature of the methyl carboxylate group at the 3-position can influence the reactivity of the C-Br bond at the 4-position, making the optimization of reaction conditions crucial for achieving high yields and purity.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Caption: General Suzuki coupling reaction.

Recommended Reaction Conditions

Based on established methodologies for structurally similar bromothiophenes with electron-withdrawing groups, the following conditions are recommended as a starting point for the Suzuki coupling of this compound.[1][2][4] Optimization may be necessary for specific arylboronic acids.

Data Presentation: Summary of Recommended Conditions

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. Other catalysts like Pd(OAc)₂ with a suitable phosphine ligand can also be employed. |

| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Potassium phosphate and potassium carbonate are effective bases. The choice may depend on the specific boronic acid used. |

| Solvent | 1,4-Dioxane/Water (4:1 to 6:1 v/v) or Toluene/Water (4:1 v/v) | A mixture of an organic solvent and water is crucial for the reaction. The water ratio may need optimization to balance reactant solubility and minimize dehalogenation.[5] |

| Temperature | 80-100 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is essential to prevent the degradation of the palladium catalyst. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or GC-MS. |

Experimental Protocols

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2.5 equivalents).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

-

Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio) via syringe.

-

Heat the reaction mixture to 90°C and stir for 12-24 hours.[2][4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 4-arylthiophene-3-carboxylate.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

A generalized workflow for performing the Suzuki coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst, poor quality reagents, presence of oxygen. | Use a fresh batch of palladium catalyst. Ensure reagents and solvents are pure and dry. Thoroughly degas the reaction mixture and maintain a positive inert gas pressure. |

| Dehalogenation | Presence of excess water. | Optimize the water content in the solvent system. Using a slightly lower water ratio (e.g., 6:1 dioxane/water) may help.[5] |

| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is performed under strictly anaerobic conditions. |

| Incomplete Reaction | Insufficient heating, short reaction time, or catalyst deactivation. | Increase reaction temperature or prolong the reaction time. If catalyst deactivation is suspected, a more robust catalyst system may be needed. |

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and should be handled with care, away from ignition sources.

-

Reactions under pressure should be conducted behind a blast shield.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Stille Coupling of Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[1] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic electrophile, such as an aryl halide.[2] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, as well as the reaction's tolerance for a wide variety of functional groups, often obviating the need for protecting groups.[3]

This document provides a detailed protocol for the Stille coupling of Methyl 4-bromothiophene-3-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol is based on established procedures for similar brominated thiophene derivatives and offers a starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Stille reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

A diagram of the Stille coupling catalytic cycle is presented below:

Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with an organostannane reagent. Reaction conditions may require optimization depending on the specific organostannane used.

Materials:

-

This compound

-

Organostannane reagent (e.g., Tributyl(phenyl)stannane, Tributyl(2-thienyl)stannane) (1.1 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., P(o-tol)₃) (2-8 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Saturated aqueous potassium fluoride (KF) solution

-

Celite

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent) and the palladium catalyst. If a solid ligand is used, it should also be added at this stage.[4]

-

Degassing: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4][5]

-

Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Stir the mixture to dissolve the solids. Subsequently, add the organostannane reagent via syringe.[4][5]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[3]

-

Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.[4]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure coupled product.[5]

A visual representation of the experimental workflow is provided below:

Data Presentation

The following tables summarize representative reaction conditions for the Stille coupling of brominated thiophenes with various organostannanes, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Representative Conditions for Mono-Stille Coupling of Bromothiophenes

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 |

| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78 |

| 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 |

| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 90 | 10 | 88 |

| 5 | Trimethyl(phenyl)stannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Dioxane | 80 | 6 | 95 |

Data adapted from analogous reactions in the literature. Yields are isolated yields and may vary depending on the specific substrate and reaction scale.

Table 2: Comparison of Palladium Catalysts and Ligands

| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 |

| Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 |

| PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78 |

| Pd(OAc)₂ (3) | SPhos (6) | Toluene | 110 | 10 | 90 |

This table provides a comparison of common catalyst/ligand systems for the Stille coupling of bromothiophenes with an aryl stannane. The choice of catalyst and ligand can significantly impact reaction efficiency and should be screened for optimal results.

Safety Precautions

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[2]

-

Palladium catalysts and ligands can be air-sensitive and should be handled under an inert atmosphere.

-

Solvents such as toluene, DMF, and dioxane are flammable and have associated health risks. Consult the safety data sheets (SDS) for all chemicals before use.

By following this detailed protocol and considering the provided data, researchers can effectively perform the Stille coupling of this compound to synthesize a variety of valuable compounds for applications in drug discovery and materials science.

References

- 1. The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)] | Semantic Scholar [semanticscholar.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

Application Notes and Protocols: Heck Reaction Using Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[1][2] This reaction is a cornerstone in modern organic synthesis due to its tolerance of a wide range of functional groups and its ability to construct complex molecular scaffolds.[3][4] Thiophene-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The Heck reaction provides a direct and efficient method for the synthesis of vinyl-substituted thiophenes, which are valuable intermediates in the discovery of novel therapeutic agents.

This document provides detailed application notes and protocols for the Heck reaction using methyl 4-bromothiophene-3-carboxylate as the aryl halide substrate. The presence of the electron-withdrawing methyl carboxylate group can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions.

Reaction Scheme

The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:

This compound + Alkene → Methyl 4-alkenylthiophene-3-carboxylate

Applications in Drug Discovery and Materials Science

The vinylated thiophene products synthesized via this Heck reaction are versatile building blocks. The newly introduced alkenyl group can be further functionalized, allowing for the rapid generation of diverse molecular libraries for high-throughput screening. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to readily introduce various substituents through the Heck reaction is therefore highly valuable in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.

In materials science, conjugated thiophene-based molecules are integral components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Heck reaction provides a means to synthesize conjugated polymers and small molecules with tailored electronic and photophysical properties.

Data Presentation: Heck Reaction of Bromothiophenes with Alkenes

While specific quantitative data for the Heck reaction of this compound is not extensively available in the public domain, the following table summarizes typical reaction conditions and yields for the Heck reaction of closely related bromothiophene substrates with common alkenes like acrylates and styrenes. This data provides a strong starting point for the optimization of the target reaction.

| Entry | Bromothiophene Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromothiophene | Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 120 | 12-24 | >80 (Expected) | Benchchem |

| 2 | 2-Bromothiophene | n-Butyl Acrylate | PdCl₂-Dppc⁺PF₆⁻ (0.2) | - | Et₃N | [bmim][PF₆] | 100 | 2 | 92 | Asian Journal of Chemistry |

| 3 | 4-Bromoacetophenone | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ (0.005-0.5) | Tedicyp (0.01-1) | K₂CO₃ | DMF | 130 | 20 | 98 | Synthesis |

| 4 | 4-Bromoacetophenone | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ (0.005-0.5) | Tedicyp (0.01-1) | NaHCO₃ | DMF | 130 | 20 | 99 | Synthesis |

| 5 | Aryl Chlorides | Methyl Acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | - | High | Organic Chemistry Portal[5] |

Experimental Protocols

The following protocols are based on established methodologies for the Heck reaction of aryl bromides and can be adapted for this compound.[6] Optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results for specific alkene coupling partners.

Protocol 1: Heck Reaction with an Acrylate Ester (e.g., n-Butyl Acrylate)

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

n-Butyl acrylate (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk flask or sealed reaction tube

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous DMF via syringe, followed by the addition of n-butyl acrylate.

-

Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure product.

Protocol 2: Heck Reaction with Styrene

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Styrene (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk flask or sealed reaction tube

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, palladium(II) acetate, and potassium carbonate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous DMF, followed by the addition of styrene.

-

Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for the Heck Reaction

Caption: General experimental workflow for the Heck reaction.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 4-bromothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromothiophene-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This allows for the synthesis of diverse libraries of substituted thiophenes for drug discovery and the development of novel organic materials.[1][2] This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions of this compound.

General Reaction Scheme

The palladium-catalyzed cross-coupling reactions of this compound introduce new carbon-carbon or carbon-nitrogen bonds at the C4 position of the thiophene ring.

Caption: General scheme for the palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. This reaction is widely used due to its mild conditions, commercial availability of a vast array of boronic acids, and the generation of non-toxic byproducts.[3][4][5]

Application Notes

-

Catalyst Selection: A variety of palladium catalysts can be employed. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. For challenging couplings, pre-formed catalysts with bulky electron-rich phosphine ligands can be advantageous.

-

Ligand Selection: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more specialized ligands like SPhos or XPhos may be necessary for less reactive substrates.

-